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Abstract
PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-

[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a potent, small-molecule inhibitor of

the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.

Identified through high-throughput screening, it represents a novel class of pyrimido-pyrrolo-

quinoxalinedione (PPQ) compounds. A key feature of PPQ-102 is that it is uncharged at

physiological pH, which allows its inhibitory action to be independent of membrane potential, a

significant advantage over previous, negatively charged CFTR inhibitors. Electrophysiological

studies have demonstrated that PPQ-102 acts by stabilizing the closed state of the CFTR

channel, thereby reducing its open probability. With a half-maximal inhibitory concentration

(IC50) in the nanomolar range for CFTR, it is one of the most potent inhibitors identified to date.

While highly potent for CFTR, it also exhibits inhibitory effects on the Volume-Regulated Anion

Channel (VRAC), albeit at much higher concentrations. This document provides a

comprehensive technical overview of the quantitative effects of PPQ-102 on ion channels,

detailed experimental methodologies, and its mechanism of action.

Quantitative Data on Ion Channel Inhibition
The inhibitory effects of PPQ-102 have been quantified on several ion channels, with the most

potent and primary effect observed on the CFTR chloride channel.
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Table 1: Inhibitory Potency (IC50) of PPQ-102 on Various
Ion Channels

Ion Channel Cell Line Method IC50 Reference

CFTR

FRT cells

expressing

CFTR

Short-circuit

current
~90 nM

VRAC / LRRC8 HEK-293 cells
Whole-cell patch

clamp
19.6 ± 1.5 µM

Ca²⁺-activated

Cl⁻ Channels

Cystic fibrosis

human bronchial

cells

UTP-induced Cl⁻

currents

No significant

inhibition at 10 or

20 µM

Table 2: Single-Channel Electrophysiology of PPQ-102
on CFTR
Data obtained from cell-attached patch-clamp recordings on CFTR-expressing FRT cells.

CFTR was activated by 10 µM forskolin and 100 µM IBMX. Pipette potential was +80 mV.

Parameter Control 1 µM PPQ-102 Reference

Open Probability (Po) 0.50 ± 0.04 0.14 ± 0.03

Mean Channel Open

Time
No significant change No significant change

Mean Channel Closed

Time
Baseline Greatly increased

Unitary Conductance 7 pS 7 pS (no change)

Mechanism of Action
PPQ-102 inhibits CFTR through a non-competitive, voltage-independent mechanism. Unlike

many ion channel blockers that plug the pore, PPQ-102 modulates the channel's gating

kinetics.
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Stabilization of the Closed State: Single-channel patch-clamp data reveals that PPQ-102

does not alter the conductance of the CFTR channel but significantly reduces the channel's

open probability by prolonging its dwell time in the closed state.

Voltage-Independent Block: The linear current-voltage (I-V) relationship of CFTR is

maintained in the presence of PPQ-102. This, along with its neutral charge at physiological

pH, confirms that its inhibitory action is not dependent on the membrane potential.

Intracellular Site of Action: The observation that inhibition occurs over several minutes at

lower concentrations suggests an intracellular site of action. The reduced potency of PPQ-

102 in the presence of CFTR agonists that bind directly to the channel (like apigenin and

IBMX) is consistent with PPQ-102 acting at the nucleotide-binding domain(s) on the

intracellular side of CFTR. The inhibition by PPQ-102 is reversible upon washout.
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Mechanism of PPQ-102 on CFTR channel gating.

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the

effects of PPQ-102 on ion channels.

Patch-Clamp Electrophysiology
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Patch-clamp recordings are the gold standard for studying ion channel function and were used

to determine the specific mechanism of PPQ-102's effect on CFTR at the single-molecule level.

Cell Preparation:

Fischer Rat Thyroid (FRT) cells stably expressing human CFTR were cultured at 37°C in 5%

CO₂.

For experiments, cells were plated on glass coverslips and used 2-3 days after plating.

Whole-Cell Configuration:

Solutions:

External (Bath) Solution (Representative): 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 1 mM

MgCl₂, 10 mM glucose, 10 mM TES (pH 7.4 with NaOH).

Internal (Pipette) Solution (Representative): 113 mM L-aspartic acid, 113 mM CsOH, 27

mM CsCl, 1 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM TES, 3 mM MgATP (pH 7.2 with

CsOH).

Recording:

Borosilicate glass pipettes with a resistance of 4-8 MΩ were used.

A giga-ohm seal was formed between the pipette and the cell membrane. The membrane

patch was then ruptured to achieve the whole-cell configuration.

Cells were held at a potential of 0 mV, and currents were elicited by stepping to voltages

between -100 mV and +100 mV in 20 mV increments.

CFTR was stimulated by adding 10 µM forskolin to the bath solution.

Baseline currents were recorded, followed by perfusion of PPQ-102 (e.g., 500 nM) to

measure the extent of inhibition.

Cell-Attached (Single-Channel) Configuration:
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Solutions: High-resistance seals were formed using the same solutions as the whole-cell

configuration, but the cell membrane was left intact.

Recording:

The pipette potential was held at +80 mV.

CFTR channels within the patch were activated by adding 10 µM forskolin and 100 µM

IBMX to the bath, which freely diffuses across the membrane to activate the channels.

Baseline single-channel activity was recorded.

PPQ-102 (e.g., 1 µM) was then added to the bath to observe its effect on single-channel

gating properties (open/closed times, open probability).

Cell Preparation Recording

Configuration

Plate CFTR-FRT cells
on coverslip

Form Giga-ohm Seal
Stimulate CFTR
(e.g., Forskolin)

Whole-Cell

Rupture
Membrane

Cell-Attached

Keep Membrane
Intact

Record Baseline
Current

Apply PPQ-102
Record Inhibited

Current

Click to download full resolution via product page

To cite this document: BenchChem. [PPQ-102: A Technical Guide to its Effects on Ion
Channel Function]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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